molecular formula C19H13N3OS3 B2440905 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole CAS No. 670270-79-8

2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole

Cat. No. B2440905
CAS RN: 670270-79-8
M. Wt: 395.51
InChI Key: PGRQAAJQULXJSC-UHFFFAOYSA-N
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Description

2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole is a useful research compound. Its molecular formula is C19H13N3OS3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques and Chemical Properties

Research has highlighted innovative approaches to synthesizing benzothiazole derivatives, emphasizing the significance of these compounds in medicinal chemistry. A study detailed the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates, showcasing a unique approach to combining benzothiazole scaffolds with β-lactams to investigate their potential applications (Alborz et al., 2018). Another research focused on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, demonstrating the efficiency of this method in producing compounds with significant biological activity (Nagaraju et al., 2020).

Biological Activities and Potential Applications

Benzothiazole derivatives have been extensively studied for their diverse biological activities. A series of compounds, including pyrimidinyl bis methylthio benzimidazole and amino linked pyrimidinyl bis benzothiazole, have been identified for their potent antimicrobial and cytotoxic activities, underscoring their potential in developing new therapeutic agents (Seenaiah et al., 2014). Another investigation into the antitumor properties of 2-(4-aminophenyl)benzothiazoles in sensitive tumor cells further illustrates the compound's capability to generate DNA adducts, a mechanism that could be harnessed in cancer treatment (Leong et al., 2003).

Antimicrobial and Antitumor Efficacy

The antimicrobial and antitumor efficacy of benzothiazole derivatives has been a significant area of research. Novel synthesis and the biological activity of 2-substituted derivatives of benzothiazoles have shown promising results against a range of microbial agents, highlighting their versatility and potential in addressing antimicrobial resistance (Badne et al., 2011). Furthermore, studies on the antitumor benzothiazoles, particularly focusing on their synthesis and activities against breast cancer cell lines, have provided insights into the molecular mechanisms underlying their selective cytotoxicity, offering a pathway to novel cancer therapies (Hutchinson et al., 2001).

properties

IUPAC Name

2-methyl-5-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)thieno[2,3-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS3/c1-9-22-16-14(25-9)7-12(10-5-6-24-17(10)16)23-18-15-11-3-2-4-13(11)26-19(15)21-8-20-18/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRQAAJQULXJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OC4=C5C6=C(CCC6)SC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole

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